molecular formula C6H10O4 B1177287 (2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid CAS No. 129489-47-0

(2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B1177287
CAS No.: 129489-47-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid: is a chemical compound with the molecular formula C6H10O4 It is a derivative of tetrahydropyran and contains both hydroxyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a starting material such as a dihydropyran derivative, which undergoes hydroxylation and subsequent carboxylation to form the desired product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: (2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .

Scientific Research Applications

(2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and pathways.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, allowing the compound to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .

Comparison with Similar Compounds

  • trans-4-Hydroxytetrahydro-2H-pyran-2-carboxylic acid
  • cis-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid
  • trans-5-Hydroxy-2H-pyran-2-carboxylic acid

Comparison: (2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

129489-47-0

Molecular Formula

C6H10O4

Molecular Weight

0

Synonyms

2H-Pyran-2-carboxylicacid,tetrahydro-5-hydroxy-,trans-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.